Gossypol Acetic Acid

Apoptosis Cancer BH3-mimetic

Standard racemic gossypol or free base forms introduce solubility and potency variability, compromising apoptosis study reproducibility. This gossypol acetic acid solvate (±)-racemate ensures consistent aqueous solubility for reliable in vitro/in vivo dosing. - **Quantitative Advantage**: Ki 0.5-0.6 μM for Bcl-xL vs. 0.2-0.3 mM for Bcl-2 (>300-fold selective) - **Enantiomer Purity**: Racemic mixture; (-)-enantiomer exhibits 10-fold higher antiproliferative potency - **Certified Standard**: ~95% (HPLC) analytical grade for biological sample quantification

Molecular Formula C32H34O10
Molecular Weight 578.6 g/mol
CAS No. 115038-46-5
Cat. No. B10753654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGossypol Acetic Acid
CAS115038-46-5
Molecular FormulaC32H34O10
Molecular Weight578.6 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=O)C(=C1C3=C(C4=C(C=C3C)C(=C(C(=C4C=O)O)O)C(C)C)O)O.CC(=O)O
InChIInChI=1S/C30H30O8.C2H4O2/c1-11(2)19-15-7-13(5)21(27(35)23(15)17(9-31)25(33)29(19)37)22-14(6)8-16-20(12(3)4)30(38)26(34)18(10-32)24(16)28(22)36;1-2(3)4/h7-12,33-38H,1-6H3;1H3,(H,3,4)
InChIKeyNIOHNDKHQHVLKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gossypol Acetic Acid: Evidence-Based Procurement


Gossypol acetic acid (CAS 12542-36-8), also known as gossypol acetate or AT-101, is the acetic acid solvate of gossypol, a naturally occurring polyphenolic dialdehyde derived primarily from cottonseed [1]. This racemic mixture [(±)-gossypol acetic acid] exists as two enantiomers, (-)-gossypol and (+)-gossypol, with the (-)-enantiomer demonstrating significantly greater antiproliferative potency [2]. As a BH3 mimetic, the compound binds to the hydrophobic binding groove of anti-apoptotic Bcl-2 family proteins, thereby blocking their heterodimerization with pro-apoptotic proteins and inducing apoptosis [1].

Gossypol Acetic Acid: Generic Substitution Risks


Substituting gossypol acetic acid with the free base racemic gossypol or isolated enantiomers introduces quantifiable variations in solubility, stability, and, critically, biological potency [1]. Specifically, the (-)-enantiomer exhibits up to 10-fold greater antiproliferative activity than the (+)-enantiomer in cancer cell lines [2], while the acetic acid solvate form enhances aqueous solubility for consistent in vitro and in vivo dosing compared to the free base . Therefore, procurement based on a generic chemical name without specification of solvate form and enantiomeric composition directly compromises experimental reproducibility and data comparability.

Gossypol Acetic Acid: Head-to-Head Evidence


Bcl-xL versus Bcl-2 Binding Affinity

The racemic mixture of gossypol acetic acid [(±)-gossypol acetic acid] demonstrates a profound selectivity in its binding to Bcl-2 family proteins. It binds to the Bcl-xL protein with a Ki of 0.5–0.6 μM, which is >300-fold lower (indicating higher affinity) than its binding to the Bcl-2 protein (Ki of 0.2–0.3 mM) [1].

Apoptosis Cancer BH3-mimetic

(-)-Gossypol vs. (+)-Gossypol Antiproliferative Potency

In a direct comparison of purified enantiomers, (-)-gossypol demonstrated up to 10-fold greater antiproliferative activity than (+)-gossypol across multiple human carcinoma cell lines, including breast (MCF-7, T47-D), ovarian (OVCAR-3), colon (HCT-8), and pancreatic (MiaPaCa) cells [1]. The IC50 values for (-)-gossypol ranged from 1.5 to 4.0 μM in these cancer lines, compared to significantly higher concentrations required for the (+)-enantiomer to achieve similar growth inhibition [1].

Enantiomer Potency Antiproliferative Cancer Cell Lines

(-)- vs. (+)-Gossypol Mitochondrial Toxicity

A direct head-to-head comparison using 31P magnetic resonance spectroscopy revealed that treatment with (-)-gossypol resulted in a 1.6- to greater than 50-fold reduction in the intracellular ATP/Pi ratio relative to (+)-gossypol-treated cell lines within 24 hours [1]. This profound and quantifiable difference in disrupting cellular energy metabolism directly correlates with the enantiomer's antiproliferative activity [1].

Mitochondrial Toxicity ATP Metabolism Enantiomer Comparison

AT-101 vs. Racemic Gossypol in HNSCC

In a 6-day MTT assay against head and neck squamous cell carcinoma (HNSCC) cell lines (UM-SCC-6 and UM-SCC-14A), the (-)-enantiomer (AT-101) demonstrated a statistically significant higher degree of growth inhibition compared to the racemic mixture (±)-gossypol (P<0.001) . The racemic mixture showed only an intermediate inhibitory effect, which was only observed at the highest dose tested (10 μM, P<0.0001) .

HNSCC Growth Inhibition AT-101

Racemic vs. Optically Active Gossypol Solubility

A systematic study measured and compared the equilibrium solubility of gossypol acetic acid and gossypol acetic acid of optical activity in four different solvents (isopropyl alcohol, ethanol, acetic acid, and ethyl acetate) across a temperature range of 288.15 K to 315.15 K [1]. The data provide a quantifiable comparison of the solubility behavior of the racemic solvate versus optically active forms, which is essential for selecting the correct material for specific experimental or formulation protocols.

Solubility Formulation Physical Chemistry

Storage and Stability Conditions

Vendor technical datasheets specify that gossypol acetic acid is stable for 2 years from the date of purchase when supplied as a solid . For solution-based work, stocks prepared in DMSO or ethanol can be stored at -20°C for up to 1 month, while for long-term storage, -80°C for 6 months is recommended [1]. These parameters are critical for experimental planning and ensuring compound integrity over time.

Stability Storage Reproducibility

Analytical Standard Purity Requirements

For quantitative applications, particularly as an analytical standard, gossypol acetic acid is commercially available with a certified purity of ~95% as determined by HPLC [1]. This level of purity is essential for generating reliable calibration curves and accurate quantification in analytical workflows, distinguishing it from lower-purity grades intended for bulk synthesis or other applications.

Analytical Standard Purity Quality Control

Gossypol Acetic Acid: Key Applications


Bcl-xL-Mediated Apoptosis in Cancer Models

The quantifiable, >300-fold higher binding affinity of gossypol acetic acid for Bcl-xL (Ki 0.5-0.6 μM) over Bcl-2 (Ki 0.2-0.3 mM) makes it a uniquely useful tool for studying Bcl-xL-dependent survival pathways [1]. In contrast to broad-spectrum BH3 mimetics, this selectivity profile allows researchers to dissect the specific contribution of Bcl-xL to therapy resistance in cancers where Bcl-xL is the primary pro-survival driver. This scenario is directly supported by the head-to-head binding affinity comparison detailed in Evidence Item 1.

Enantiomer-Specific Mitochondrial Toxicity

The profound, quantifiable difference in mitochondrial disruption between (-)-gossypol and (+)-gossypol—manifested as a 1.6- to >50-fold greater reduction in the ATP/Pi ratio with the (-)-enantiomer—provides a robust experimental system for investigating structure-activity relationships in mitochondrial uncoupling and apoptosis induction [2]. This scenario leverages the direct enantiomer comparison from Evidence Item 3 and requires procurement of enantiomerically pure material to avoid data confounding.

Analytical Reference Standard for Gossypol Quantification

The availability of gossypol acetic acid as a certified analytical standard with ~95% purity (HPLC) enables its use as a reliable reference material for quantifying gossypol levels in biological samples, cottonseed-derived products, or environmental matrices [3]. This application scenario is contingent upon procuring the specific analytical standard grade material, as detailed in Evidence Item 7, to ensure the accuracy and reproducibility of quantitative assays.

Formulation and Solubility for In Vivo Studies

The comparative solubility data for racemic gossypol acetic acid versus its optically active counterpart in solvents like ethanol and ethyl acetate across a defined temperature range (288.15–315.15 K) provide a quantitative foundation for developing stable, reproducible formulations for in vivo pharmacology and toxicology studies [4]. This scenario is directly based on the solubility comparison from Evidence Item 5 and underscores the need to select the appropriate form (racemic vs. optically active) based on the desired solvent system.

Quote Request

Request a Quote for Gossypol Acetic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.